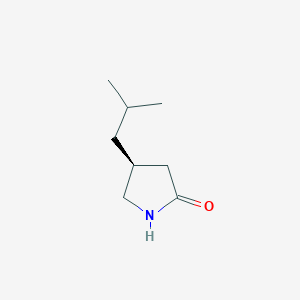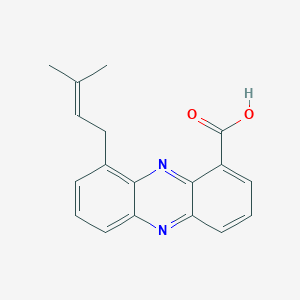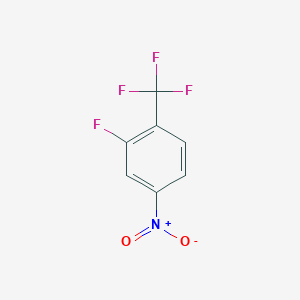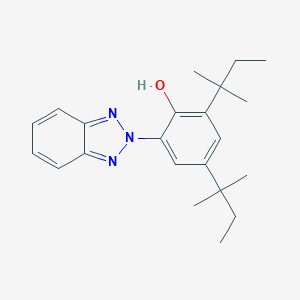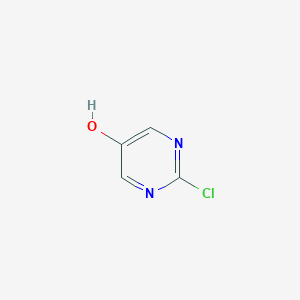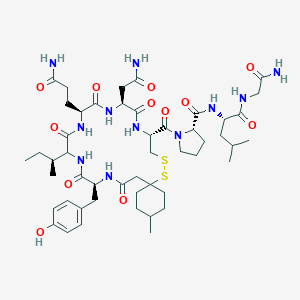
Mecaot
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecaot, also known as 3-methylcarbazole-2-carboxamide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Mecaot is a synthetic derivative of carbazole, which is a heterocyclic aromatic compound that is found in coal tar and crude oil.
Wirkmechanismus
The mechanism of action of Mecaot is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. Mecaot has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Biochemische Und Physiologische Effekte
Mecaot has been shown to have several biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. It has also been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in the brain. Mecaot has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Mecaot in lab experiments is its high purity and stability, which ensures reproducibility of results. Mecaot is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Mecaot is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Mecaot, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields such as optoelectronics and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of Mecaot and its potential for use in the treatment of neurodegenerative diseases.
Synthesemethoden
Mecaot can be synthesized through a multistep process that involves the reaction of Mecaotazole with ethyl chloroformate, followed by the reaction with ammonia. The resulting product is then purified through column chromatography to obtain pure Mecaot. The synthesis method of Mecaot has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Mecaot has been studied for its potential applications in various fields, including materials science, pharmacology, and biotechnology. In materials science, Mecaot has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In pharmacology, Mecaot has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biotechnology, Mecaot has been used as a fluorescent probe for the detection of DNA and RNA.
Eigenschaften
CAS-Nummer |
113789-43-8 |
|---|---|
Produktname |
Mecaot |
Molekularformel |
C49H75N11O12S2 |
Molekulargewicht |
1074.3 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H75N11O12S2/c1-6-28(5)41-47(71)55-31(13-14-37(50)62)43(67)56-34(22-38(51)63)44(68)58-35(48(72)60-19-7-8-36(60)46(70)57-32(20-26(2)3)42(66)53-24-39(52)64)25-73-74-49(17-15-27(4)16-18-49)23-40(65)54-33(45(69)59-41)21-29-9-11-30(61)12-10-29/h9-12,26-28,31-36,41,61H,6-8,13-25H2,1-5H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,65)(H,55,71)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t27?,28-,31-,32-,33-,34-,35-,36-,41?,49?/m0/s1 |
InChI-Schlüssel |
QGWBGSISQDGWFE-UJFKYAOLSA-N |
Isomerische SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCC(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Synonyme |
1'-(1'-thio-4'-methylcyclohexane)acetic acid oxytocin MeCAOT oxytocin, 1'-(1'-thio-4'-methylcyclohexane)acetic acid- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






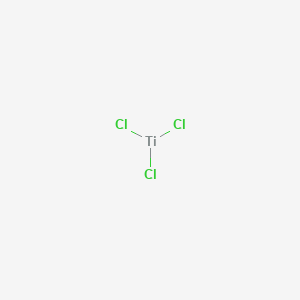
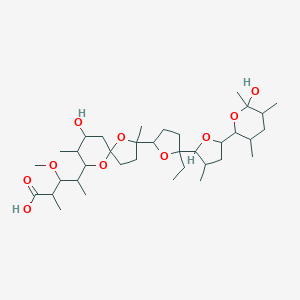
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
